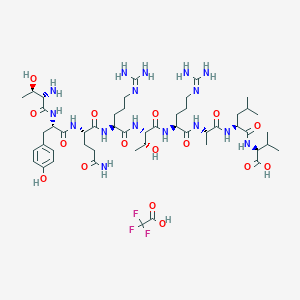
Influenza NP (147-155) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Influenza NP (147-155) (TFA) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd-restricted epitope, which means it is a specific sequence of amino acids that is recognized by the immune system. The sequence of this peptide is Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val. It is used primarily in scientific research to study immune responses to influenza infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Influenza NP (147-155) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during synthesis.
Major Products: The major products formed from these reactions are modified peptides with altered properties, which can be used to study structure-function relationships .
Scientific Research Applications
Influenza NP (147-155) (TFA) has several applications in scientific research:
Immunology: It is used to study T-cell responses to influenza infections. The peptide is recognized by cytotoxic T lymphocytes, making it useful for vaccine development and immunotherapy research.
Virology: Researchers use this peptide to understand the mechanisms of viral replication and immune evasion.
Drug Development: It serves as a model peptide for developing antiviral drugs targeting the nucleoprotein of the influenza virus.
Diagnostics: The peptide can be used in assays to detect influenza-specific immune responses in clinical samples
Mechanism of Action
The mechanism of action of Influenza NP (147-155) (TFA) involves its recognition by the immune system. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) class I molecules. Cytotoxic T lymphocytes recognize this complex and initiate an immune response to eliminate the infected cells. The peptide’s interaction with MHC class I molecules and T-cell receptors is crucial for its immunogenicity .
Comparison with Similar Compounds
Influenza NP (147-155): The non-TFA version of the peptide.
Other Influenza Nucleoprotein Epitopes: Peptides derived from different regions of the influenza nucleoprotein.
Comparison: Influenza NP (147-155) (TFA) is unique due to its specific sequence and the presence of TFA, which can influence its solubility and stability. Compared to other nucleoprotein epitopes, it has a distinct immunogenic profile, making it particularly useful for studying specific T-cell responses .
Properties
Molecular Formula |
C50H83F3N16O16 |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 |
InChI Key |
VQLHCJHAMBETDG-WBXRSTPVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















